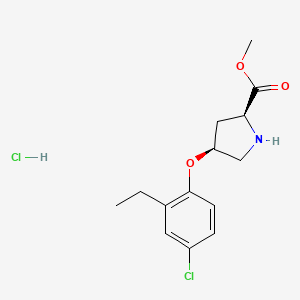
N-Cyclopentyl-2-piperidinecarboxamide hydrochloride
Overview
Description
N-Cyclopentyl-2-piperidinecarboxamide hydrochloride, also known as NCPH, is a cyclic amide compound that has been used in a wide range of scientific research applications. NCPH is a versatile compound that can be used in a variety of laboratory experiments and has been extensively studied in the field of biochemistry and physiology.
Scientific Research Applications
Analytical Profiles and Biological Applications
- Piperidinecarboxamide derivatives have been analyzed for their psychoactive properties and characterized using various analytical techniques, suggesting their relevance in forensic toxicology and drug analysis (De Paoli et al., 2013).
Receptor Imaging in Medical Research
- Piperidine derivatives have been explored for imaging receptors in the thorax with PET, indicating their potential in studying sympathetic and parasympathetic systems in the heart and lungs (Elsinga et al., 2004).
Anticonvulsant Activity
- Compounds based on 2-piperidinecarboxylic acid and related pharmacophores have been synthesized and evaluated for anticonvulsant activity, highlighting their potential therapeutic applications (Ho et al., 2001).
Antitumor Agents
- N-Acyl-2-aminothiazoles, containing piperidinecarboxamide structures, have been identified as potent, selective inhibitors of CDK2/cycE, demonstrating antitumor activity and highlighting their significance in cancer research (Misra et al., 2004).
Chemical Synthesis and Catalysis
- Piperidinecarboxamide hydrochlorides have been efficiently synthesized via Pd–C catalyzed hydrogenation, providing a novel strategy for the hydrogenation of pyridine nuclei and implying their utility in chemical synthesis (Cheng et al., 2009).
Drug Metabolism and Interaction Studies
- The metabolic disposition and drug interaction potential of casopitant, a compound related to piperidinecarboxamides, have been studied, offering insights into its behavior as a substrate, inhibitor, and inducer of CYP3A4 (Motta et al., 2011).
properties
IUPAC Name |
N-cyclopentylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-7-3-4-8-12-10)13-9-5-1-2-6-9;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJQPASBDQSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)





![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)